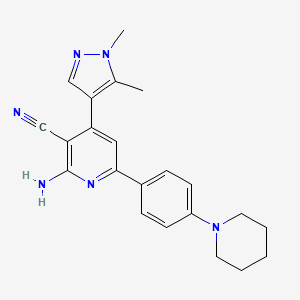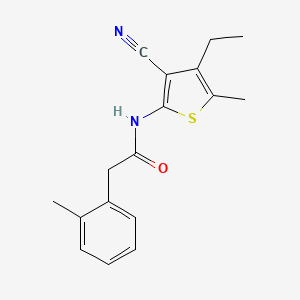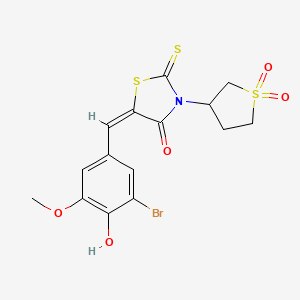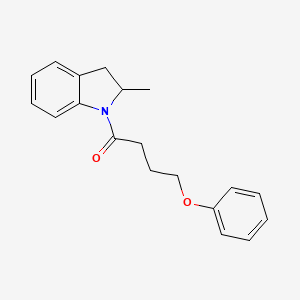![molecular formula C14H14F3N5 B5310056 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, commonly known as DMPG, is a chemical compound used in scientific research. It is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
作用机制
DMPG acts as an agonist of the α2δ subunit of voltage-gated calcium channels, which are located on presynaptic terminals of neurons. Binding of DMPG to these channels results in an increase in calcium influx, leading to a reduction in neurotransmitter release. This mechanism of action is similar to that of pregabalin, a drug used to treat neuropathic pain.
Biochemical and physiological effects:
DMPG has been shown to reduce the release of various neurotransmitters, including glutamate, GABA, and noradrenaline. It also reduces the excitability of neurons by decreasing the frequency and amplitude of action potentials. In addition, DMPG has been shown to alleviate neuropathic pain in animal models by reducing hyperexcitability of sensory neurons.
实验室实验的优点和局限性
One of the main advantages of using DMPG in lab experiments is its potency and selectivity for the α2δ subunit of voltage-gated calcium channels. This allows researchers to study the specific effects of this subunit on neuronal function. However, one limitation of DMPG is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DMPG. One area of interest is the development of more potent and selective agonists of the α2δ subunit of voltage-gated calcium channels. Another area of interest is the investigation of the effects of DMPG on other physiological systems, such as the cardiovascular and immune systems. Finally, DMPG could be used as a tool to study the role of calcium channels in various neurological and psychiatric disorders, such as epilepsy and depression.
In conclusion, DMPG is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research on DMPG, which could lead to a better understanding of the role of calcium channels in various physiological and pathological conditions.
合成方法
DMPG can be synthesized using a multistep process starting from 2-amino-4,6-dimethylpyrimidine and 2-trifluoromethylphenyl isocyanate. The intermediate product is then treated with guanidine hydrochloride to obtain DMPG. The purity and yield of DMPG can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
DMPG has been extensively used in scientific research to study the role of α2δ subunit of voltage-gated calcium channels in various physiological and pathological conditions. It has been shown to modulate neurotransmitter release, reduce neuronal excitability, and alleviate neuropathic pain. DMPG has also been used to investigate the effects of calcium channel blockers on synaptic transmission and plasticity.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)